2-(4-Chlorophenyl)ethyl cyclopentyl ketone
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Overview
Description
2-(4-Chlorophenyl)ethyl cyclopentyl ketone is an organic compound with the molecular formula C14H17ClO. It is a ketone derivative characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a cyclopentyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone typically involves the reaction of 4-chlorophenylacetic acid with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the acyl group from the acid is transferred to the cyclopentanone, forming the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)ethyl cyclopentyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethyl methyl ketone
- 2-(4-Chlorophenyl)ethyl ethyl ketone
- 2-(4-Chlorophenyl)ethyl propyl ketone
Uniqueness
2-(4-Chlorophenyl)ethyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopentylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZWZVIWCSORLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644506 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-59-5 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-cyclopentyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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